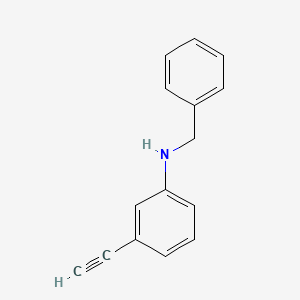

N-benzyl-3-ethynylaniline

Description

Significance of Arylalkynes and N-Benzylated Amines in Organic Synthesis and Medicinal Chemistry Research

Arylalkynes are powerful and versatile building blocks in chemical synthesis. researchgate.net Their rigid, linear structure and the reactivity of the triple bond allow for a diverse range of chemical transformations, including coupling reactions, cycloadditions, and hydrofunctionalizations. organic-chemistry.orgresearchgate.net These reactions are instrumental in constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net For instance, the ethynyl (B1212043) group can participate in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. The resulting products, such as 1,2-disubstituted olefins and nitrogen heterocycles, are of significant interest in medicinal chemistry for their potential biological activities. organic-chemistry.orgresearchgate.net

N-benzylated amines are also a cornerstone in organic and medicinal chemistry. The N-benzyl group is a common protecting group for amines due to its stability and the relative ease of its removal under various conditions, including reductive, oxidative, and acid-base debenzylation. sioc-journal.cn This protective strategy is crucial in multi-step syntheses of complex molecules, particularly in the preparation of drugs and natural products. sioc-journal.cn Beyond its role as a protecting group, the N-benzyl motif itself is a key structural element in many biologically active compounds. Derivatives of N-benzylaniline have been investigated for their potential as anticancer agents and inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. researchgate.netnih.govnih.gov The presence of the benzyl (B1604629) group can influence a molecule's lipophilicity, steric profile, and binding interactions with biological targets.

N-benzyl-3-ethynylaniline as a Molecular Scaffold for Advanced Chemical Exploration

This compound serves as a versatile molecular scaffold, a core structure upon which more complex molecules can be built. biosynth.com Its bifunctional nature, possessing both a nucleophilic secondary amine and a reactive terminal alkyne, allows for sequential or orthogonal chemical modifications. This dual reactivity makes it an attractive starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery.

The terminal alkyne of this compound can be readily transformed into a variety of other functional groups or used to link the molecule to other fragments. For example, it can undergo hydration to form a methyl ketone, or participate in cycloaddition reactions to create heterocyclic rings such as triazoles. scispace.com The N-benzyl group can be retained as a key pharmacophore or removed to reveal the parent aniline (B41778) for further functionalization. This flexibility allows chemists to systematically explore the chemical space around the this compound core, leading to the discovery of novel compounds with desired properties.

Historical Context of this compound Related Compound Synthesis and Reactivity Studies

The synthesis of N-benzylated anilines has a long history, with various methods developed over the years. Traditional approaches often involve the reaction of an aniline with a benzyl halide. More contemporary methods include reductive amination of benzaldehyde (B42025) with anilines or the use of benzyl alcohol in the presence of a catalyst. researchgate.netprepchem.com For instance, N-ethyl-N-benzylaniline has been synthesized by heating N-ethylaniline with benzyl alcohol and triphenyl phosphite (B83602). prepchem.com An alternative one-pot synthesis of N-benzyl-N-ethylaniline has been achieved through the reductive alkylation of aniline. researchgate.net

The parent compound, 3-ethynylaniline (B136080), is a key intermediate in the synthesis of various biologically active molecules. sigmaaldrich.comchemicalbook.com It can be prepared by the reduction of 3-ethynylnitrobenzene. sigmaaldrich.comchemicalbook.com Historically, it has been used in the synthesis of compounds like the tyrosine kinase inhibitor erlotinib (B232) hydrochloride. sigmaaldrich.comsigmaaldrich.com The reactivity of the ethynyl group in 3-ethynylaniline has been extensively studied, particularly in the context of click chemistry and cross-coupling reactions to form complex heterocyclic systems. sigmaaldrich.com The synthesis of N-benzyl-3-anilinopropanamides and their subsequent cyclization to form tetrahydroquinolines has also been reported, highlighting the utility of the N-benzylaniline scaffold in building complex heterocyclic frameworks. scirp.org

Interactive Data Table: Properties of 3-Ethynylaniline

| Property | Value |

| Molecular Formula | C8H7N |

| Molecular Weight | 117.15 g/mol |

| Appearance | Clear yellowish to brown liquid |

| CAS Number | 54060-30-9 |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Flash Point | 59 °C (closed cup) |

Data sourced from various chemical suppliers. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11,16H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJRZUZHFVUTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for N Benzyl 3 Ethynylaniline and Its Precursors

Synthesis of 3-Ethynylaniline (B136080): Precursor to N-benzyl-3-ethynylaniline

The construction of the 3-ethynylaniline scaffold is a critical first phase in the synthesis of the target molecule. Several reliable methods have been established for this purpose, primarily involving the introduction of the ethynyl (B1212043) group onto an aniline (B41778) or a precursor molecule.

Sonogashira Coupling Reactions in 3-Ethynylaniline Synthesis

The Sonogashira coupling is a powerful and widely employed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govmdpi.com In the context of 3-ethynylaniline synthesis, this reaction is typically used to couple a protected alkyne, such as trimethylsilylacetylene, with a 3-haloaniline derivative (e.g., 3-iodoaniline (B1194756) or 3-bromoaniline). The use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base, is characteristic of this reaction. organic-chemistry.org The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. gelest.commdpi.org

The general scheme for this approach is as follows:

Reaction Scheme for Sonogashira Coupling

A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions, with the choice often depending on the specific substrates and desired reaction efficiency.

Deprotection Strategies for Ethynyl Groups in Aniline Derivatives

Following the successful Sonogashira coupling to form 3-((trimethylsilyl)ethynyl)aniline, the TMS protecting group must be removed to yield the terminal alkyne, 3-ethynylaniline. This deprotection is a crucial step and can be achieved under mild conditions, which is important to avoid degradation of the aniline functionality.

Several reagents are effective for the cleavage of the silicon-carbon bond in trimethylsilylalkynes:

Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a common and effective reagent for this transformation. ccspublishing.org.cn The fluoride ion has a high affinity for silicon, leading to the cleavage of the Si-C bond.

Base-catalyzed hydrolysis: Mild bases such as potassium carbonate (K₂CO₃) in a protic solvent like methanol (B129727) can also facilitate the removal of the TMS group. gelest.com

Silver and other metal salts: In some cases, silver salts like silver fluoride (AgF) can be employed for the deprotection of silyl-protected acetylenes. jmcs.org.mx

| Deprotection Reagent | Typical Conditions | Reference |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | ccspublishing.org.cn |

| Potassium carbonate (K₂CO₃) | Methanol, room temperature | gelest.com |

| Silver fluoride (AgF) | Methanol, room temperature | jmcs.org.mx |

Reduction of Nitroaromatic Precursors to Ethynylanilines

An alternative and often high-yielding route to 3-ethynylaniline involves the reduction of a nitroaromatic precursor, namely 1-ethynyl-3-nitrobenzene. chemscene.comnih.gov This strategy benefits from the commercial availability of 3-nitrophenylacetylene (B1294367) and the well-established methodologies for the reduction of aromatic nitro groups.

The reduction of the nitro group to an amine can be accomplished using a variety of reducing agents and conditions, allowing for flexibility in the synthetic design. Common methods include:

Metal-acid systems: A classic and robust method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com

Catalytic hydrogenation: The nitro group can be selectively reduced to an amine using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often clean and high-yielding.

Transfer hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can also be used to effect the reduction of the nitro group. scispace.com

| Reducing Agent | Typical Conditions | Reference |

| Tin (Sn) / Hydrochloric acid (HCl) | Ethanol, reflux | scispace.com |

| Iron (Fe) / Hydrochloric acid (HCl) | Ethanol/Water, reflux | |

| Hydrogen (H₂) / Palladium on carbon (Pd/C) | Methanol or Ethanol, room temperature | scispace.com |

| Hydrazine / Palladium on carbon (Pd/C) | Ethanol, reflux | scispace.com |

N-Benzylation Methodologies for Aniline and its Derivatives

Once 3-ethynylaniline is synthesized, the final step in the formation of this compound is the introduction of the benzyl (B1604629) group onto the nitrogen atom of the aniline. This can be achieved through several reliable N-alkylation methods.

Reductive Alkylation Strategies for N-Benzylation

Reductive amination is a widely used and versatile method for the formation of C-N bonds. masterorganicchemistry.combyu.edu In this context, it involves the reaction of 3-ethynylaniline with benzaldehyde (B42025) to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. This one-pot procedure is highly efficient and avoids the over-alkylation often observed in direct alkylation with benzyl halides.

A variety of reducing agents can be employed for this transformation, with the choice influencing the reaction conditions and selectivity:

Sodium borohydride (B1222165) (NaBH₄): A common and cost-effective reducing agent, though it can also reduce the aldehyde if not used under controlled conditions.

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is less reactive than sodium borohydride and selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H): Another mild and selective reducing agent that is often favored for its effectiveness and ease of handling. purdue.edu

| Reducing Agent | Typical Aldehyde | Typical Amine | Reference |

| Sodium borohydride (NaBH₄) | Benzaldehyde | Aniline | |

| Sodium cyanoborohydride (NaBH₃CN) | Benzaldehyde | Aniline | masterorganicchemistry.com |

| Sodium triacetoxyborohydride (NaB(OAc)₃H) | Benzaldehyde | Aniline | purdue.edu |

Transition Metal-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol Derivatives

An increasingly popular and atom-economical approach to N-alkylation is the use of transition metal catalysts to facilitate the reaction of anilines with alcohols. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to the corresponding aldehyde by the metal catalyst, followed by condensation with the amine to form an imine. The metal hydride species then reduces the imine to the final amine product, regenerating the catalyst. This process is highly efficient and produces water as the only byproduct.

Various transition metal complexes have been shown to be effective catalysts for the N-benzylation of anilines with benzyl alcohol:

Ruthenium and Iridium Catalysts: Complexes of ruthenium and iridium, often with N-heterocyclic carbene (NHC) ligands, are highly active for this transformation. nih.gov

Cobalt Catalysts: More earth-abundant and cost-effective cobalt-based catalysts have also been developed and shown to be effective for the N-alkylation of anilines with benzyl alcohols. researchgate.net

| Metal Catalyst | Ligand Type | Typical Alcohol | Typical Amine | Reference |

| Ruthenium (Ru) | N-Heterocyclic Carbene (NHC) | Benzyl alcohol | Aniline | nih.gov |

| Iridium (Ir) | N-Heterocyclic Carbene (NHC) | Benzyl alcohol | Aniline | nih.gov |

| Cobalt (Co) | Nitrogen-doped Carbon | Benzyl alcohol | Aniline | researchgate.net |

Uncatalyzed Amine Exchange Reactions for N-Benzylation

The synthesis of N-benzylated anilines through uncatalyzed amine exchange reactions represents a theoretically atom-economical approach, but it is often challenging to achieve under practical laboratory conditions. Such reactions typically require high temperatures and result in equilibrium mixtures, making the isolation of the desired product difficult. While catalyst-free methods for N-alkylation are being developed, they often proceed through alternative mechanisms rather than direct amine exchange.

For instance, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, which proceeds through a sequential imine condensation–isoaromatization pathway. nih.govnih.gov This method, however, involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines and is not a direct amine exchange reaction for the benzylation of a pre-existing aniline. nih.govnih.gov

The direct N-benzylation of anilines with benzyl alcohol is a condensation reaction that eliminates water. While often catalyzed, some procedures describe heating the reactants to high temperatures (e.g., 184-210°C) to drive the reaction forward by distilling off the water formed. prepchem.com However, these methods frequently include reagents like triphenyl phosphite (B83602) and are not strictly "uncatalyzed." prepchem.com The direct, uncatalyzed reaction between an aniline and benzylamine (B48309) (an amine exchange) to form a secondary amine is generally not a favored synthetic route due to the lack of a driving force and the similar nucleophilicity of the reacting amines and products.

Direct and Convergent Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic routes, broadly categorized as direct or convergent.

Direct Synthetic Route: A common and direct method for the preparation of N-benzylanilines involves the N-alkylation of the corresponding aniline with a benzyl halide. dergipark.org.tr In this approach, 3-ethynylaniline would be treated with benzyl chloride or benzyl bromide in the presence of a base to neutralize the hydrogen halide byproduct.

A significant challenge in this method is the potential for overalkylation, leading to the formation of the tertiary amine, N,N-dibenzyl-3-ethynylaniline, as a byproduct. dergipark.org.tr The reaction conditions, such as the stoichiometry of the reactants, the choice of base, solvent, and temperature, must be carefully controlled to maximize the yield of the desired secondary amine. The inclusion of potassium iodide can sometimes enhance the reaction rate by generating the more reactive benzyl iodide in situ. dergipark.org.tr

Convergent Synthetic Routes: Convergent strategies involve the synthesis of key fragments separately before combining them in a final step. An alternative two-step preparative method for mono-substituted N-benzylanilines involves the initial reaction of the aniline with benzaldehyde to form a Schiff base (an imine). dergipark.org.tr This intermediate is then reduced in a subsequent step, commonly using a reducing agent like sodium borohydride, to yield the final N-benzylaniline. dergipark.org.tr

This two-step process offers better control over the formation of the mono-benzylated product, effectively preventing the dialkylation issue encountered in direct benzylation with benzyl halides.

The following table outlines a hypothetical direct synthesis based on common N-alkylation procedures.

| Reactant 1 | Reactant 2 | Base | Solvent | Potential Product | Potential Byproduct |

| 3-Ethynylaniline | Benzyl bromide | Potassium carbonate | Acetonitrile (B52724) | This compound | N,N-dibenzyl-3-ethynylaniline |

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound from a reaction mixture are critical steps to obtain a product of high purity. The chosen techniques depend on the physical properties of the product and the nature of the impurities. A typical multi-step purification protocol would involve an initial workup followed by chromatography.

Initial Workup: Following the reaction, a standard workup procedure is employed. This often involves quenching the reaction mixture, followed by solvent extraction. ijddr.in The crude product is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or an aqueous solution to remove inorganic salts and water-soluble impurities. The organic layer is then washed with brine, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and filtered. orgsyn.org The solvent is subsequently removed under reduced pressure using a rotary evaporator. orgsyn.org

Chromatographic Methods: Chromatography is a principal technique for separating the desired N-benzylaniline from unreacted starting materials, the N,N-dibenzylated byproduct, and other impurities. dergipark.org.tr

Column Chromatography (CC): This is a widely used method for purification. The crude residue is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system. For N-benzylanilines, common eluents include mixtures of non-polar and moderately polar solvents, such as petroleum ether/acetone or petroleum ether/chloroform. dergipark.org.tr Flash chromatography, a variation that uses pressure to speed up the separation, is also highly effective.

Thin-Layer Chromatography (TLC): Preparative TLC can be used for small-scale purifications. dergipark.org.tr Analytical TLC is essential for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography. orgsyn.org

Other Techniques:

Filtration: If the reaction produces solid byproducts or if a heterogeneous catalyst is used, an initial filtration step is necessary. This can be a simple gravity filtration or a vacuum filtration, sometimes using a filter aid like Celite to improve efficiency. orgsyn.org

Distillation: If this compound is a thermally stable liquid with a sufficiently high boiling point, fractional vacuum distillation can be an effective method for purification, especially on a larger scale. prepchem.comorgsyn.org

The table below summarizes common purification techniques applicable to the synthesis of this compound.

| Technique | Purpose | Typical Reagents/Materials | Reference |

| Extraction | Separate product from aqueous phase and water-soluble impurities | Organic solvent (e.g., ethyl acetate), water, brine | ijddr.inorgsyn.org |

| Column Chromatography | Separate product from starting materials and byproducts | Silica gel, solvent systems (e.g., hexane/ethyl acetate, petroleum ether/acetone) | dergipark.org.tr |

| Filtration | Remove solid impurities or catalysts | Filter paper, Celite | orgsyn.org |

| Distillation | Purify thermally stable liquid products | Vacuum pump, heating mantle, distillation apparatus | prepchem.comorgsyn.org |

Chemical Reactivity and Transformation Pathways of N Benzyl 3 Ethynylaniline

Alkyne Reactivity: Click Chemistry and Cycloaddition Reactions

The ethynyl (B1212043) group is a highly reactive functional group that readily participates in various addition and coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in N-benzyl-3-ethynylaniline Functionalization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgfrontiersin.orgorganic-chemistry.org This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance. beilstein-journals.orgglenresearch.com In the context of this compound, the terminal alkyne can react with various organic azides in the presence of a copper(I) catalyst to yield highly functionalized triazole derivatives. beilstein-journals.org

The reaction typically proceeds with a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent or used directly as a copper(I) salt like copper(I) iodide. beilstein-journals.orguniovi.es The presence of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and prevent side reactions. glenresearch.com The reaction is often carried out in a variety of solvents, including toluene, water, and under neat conditions. beilstein-journals.org

Table 1: Examples of CuAAC Reactions with Benzyl (B1604629) Azide (B81097) and Phenylacetylene

| Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuI | Et3N | Cyrene™ | 30 | 12 h | 87-90 | beilstein-journals.orgresearchgate.net |

| [Cu(C186tren)]Br | None | Toluene | 60 | 24 h | 86 | beilstein-journals.org |

| CuBr(PPh3)3 | None | Neat | Room Temp | - | - | beilstein-journals.org |

| CuI | None | Water | Room Temp | 10 min | - | beilstein-journals.org |

| Cu(I) complex | TBTA | Various | Room Temp | - | Quantitative | beilstein-journals.orgglenresearch.com |

| Cu2(μ-Br)2(tBuImCH2pyCH2NEt2) | None | Neat | Room Temp | Minutes | Quantitative | uniovi.esnih.gov |

This table presents a selection of reaction conditions and yields for the well-studied reaction between benzyl azide and phenylacetylene, which serves as a model for the reactivity of this compound in CuAAC reactions.

Intramolecular Cyclization Reactions Involving the Ethynyl Moiety

The ethynyl group in this compound can participate in intramolecular cyclization reactions, leading to the formation of heterocyclic structures, most notably quinolines. nih.govorganic-chemistry.org These reactions are often promoted by electrophilic reagents or transition metal catalysts. nih.gov

For instance, the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can produce 3-halogenated quinolines in moderate to good yields. nih.gov Mercury(II) triflate has also been used to catalyze the ring closure to form quinolines bearing a hydrogen at the 3-position. nih.gov Gold catalysts are also effective in promoting the cyclization of 2-alkynylaryl ethers and similar substrates, suggesting their potential applicability to this compound. rsc.orgnih.govbeilstein-journals.orgscispace.comnih.gov

Table 2: Electrophilic Cyclization of N-(2-alkynyl)anilines to Quinolines

| Electrophile | Base | Solvent | Yield (%) of 3-substituted quinoline (B57606) | Reference |

|---|---|---|---|---|

| ICl | NaHCO3 | CH2Cl2 | - | nih.gov |

| I2 | NaHCO3 | CH2Cl2 | - | nih.gov |

| Br2 | NaHCO3 | CH2Cl2 | - | nih.gov |

| PhSeBr | NaHCO3 | CH2Cl2 | 74 | nih.gov |

| p-O2NC6H4SCl | NaHCO3 | CH2Cl2 | - | nih.gov |

| Hg(OTf)2 | - | CH2Cl2 | - | nih.gov |

This table summarizes various electrophiles used in the cyclization of N-(2-alkynyl)anilines, which are structurally related to this compound, to form substituted quinolines.

Palladium-Catalyzed Cross-Coupling Reactions of the Ethynyl Group

The terminal alkyne of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, are commonly used. libretexts.org The reaction is versatile and can be performed under mild conditions, making it a valuable tool for the synthesis of complex molecules. wikipedia.orgrsc.org Recent advancements have also led to the development of copper-free Sonogashira coupling protocols. organic-chemistry.org Palladium-catalyzed reactions have also been explored for the cross-coupling of benzyl ammonium (B1175870) salts with terminal alkynes and aryl benzyl sulfides with aryl bromides. organic-chemistry.orgorganic-chemistry.org Furthermore, palladium catalysis can be utilized in the kinetic resolution of benzylamines through C-H cross-coupling. chu-lab.org

Table 3: General Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | CuI | Amine (e.g., Et3N) | Various (e.g., THF, DMF) | Room Temp to Reflux | wikipedia.orgorganic-chemistry.org |

| Pd(PPh3)2Cl2 | CuI | Amine (e.g., Et3N) | Various (e.g., THF, DMF) | Room Temp to Reflux | libretexts.orgwikipedia.org |

| Pd(PhCN)2Cl2/P(t-Bu)3 | None | Cs2CO3 | NMP | Room Temp | libretexts.org |

| Pd catalyst on solid support | Cu2O | - | THF-DMA | 80 °C (Flow) | rsc.org |

This table provides an overview of typical catalysts, co-catalysts, bases, and solvents used in the Sonogashira coupling reaction, which is applicable to this compound.

Amine Reactivity: Alkylation and Functionalization

The secondary amine in this compound provides another site for chemical modification, allowing for the introduction of various functional groups.

N-Functionalization Strategies for the Secondary Amine

The nitrogen atom of the secondary amine is nucleophilic and can be functionalized through various N-alkylation reactions. wikipedia.orglibretexts.org This can be achieved using alkyl halides, although this method can sometimes lead to overalkylation, forming quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com Alternative methods, such as reductive amination or the use of alcohols as alkylating agents under catalytic conditions, can provide more controlled N-alkylation. masterorganicchemistry.comorganic-chemistry.org Cobalt(II) complexes have also been shown to catalyze the N-alkylation of amines with alcohols. rsc.org

Condensation Reactions Involving the Amine Functionality

The secondary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines or iminium ions. beilstein-journals.org These intermediates can then participate in subsequent cyclization reactions. A notable example is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.orgnih.govresearchgate.netmdpi.com While this compound is not a β-arylethylamine, analogous intramolecular cyclizations involving the amine and a suitable tethered carbonyl group could be envisioned. The reaction of benzylamines with triethyl orthoformate and diethyl phosphite (B83602) can lead to either bisphosphonic or N-benzylaminobenzylphosphonic acids depending on the reaction conditions. mdpi.com

Table 4: Overview of Amine Functionalization Reactions

| Reaction Type | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Tertiary Amine/Quaternary Ammonium Salt | Can lead to overalkylation. | wikipedia.orgmasterorganicchemistry.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Tertiary Amine | Controlled monoalkylation. | masterorganicchemistry.com |

| N-Alkylation with Alcohols | Alcohol, Catalyst (e.g., Mn(I), Co(II)) | Tertiary Amine | Atom-economic, "borrowing hydrogen" methodology. | organic-chemistry.orgrsc.org |

| Imine Condensation | Aldehyde/Ketone | Imine | Forms a C=N double bond. | beilstein-journals.org |

| Pictet-Spengler Reaction | Aldehyde/Ketone (on a tethered group) | Tetrahydroisoquinoline-like structures | Acid-catalyzed cyclization. | wikipedia.orgnih.gov |

This table summarizes key reaction types for the functionalization of the secondary amine in this compound.

Cascade Reactions and Multicomponent Transformations

The structure of this compound is well-suited for cascade reactions, where a single synthetic operation initiates a sequence of intramolecular transformations to rapidly build molecular complexity. The ethynyl group can participate in various metal-catalyzed cyclization reactions. For instance, in reactions analogous to those seen with other 2-ethynylanilines, the terminal alkyne can be activated by a transition metal catalyst, such as silver(I), to facilitate intramolecular cyclization. This activation would lead to the formation of an indole (B1671886) intermediate, which could then be trapped by another reactive species present in the reaction mixture, leading to a cascade functionalization at the C3 position of the newly formed indole ring.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, represent another promising avenue for the transformation of this compound. The amine functionality could potentially participate in MCRs like the Ugi or Passerini reactions if an appropriate isocyanide and carbonyl compound are present. Furthermore, the terminal alkyne offers a handle for participation in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A pseudo-four component synthesis, analogous to that reported for N-(prop-2-ynyl)-benzenamine, could be envisioned where this compound reacts with sodium azide and a benzyl halide in a one-pot process to yield substituted 1,2,3-triazoles.

The following table outlines potential cascade and multicomponent reactions involving this compound based on the reactivity of similar compounds.

| Reaction Type | Potential Reactants | Potential Products | Catalyst/Conditions |

| Cascade Indolization/Functionalization | Donor-Acceptor Cyclopropanes | 2,3-Disubstituted Indoles | Ag(I) salts |

| Pseudo-Four Component "Click" Reaction | Sodium Azide, Benzyl Halide | Substituted 1,2,3-Triazoles | Cu(I) catalyst |

Regioselectivity and Stereoselectivity in this compound Transformations

The regioselectivity and stereoselectivity of reactions involving this compound would be critical factors in determining the structure of the final products.

Regioselectivity: In metal-catalyzed cyclizations, the mode of attack on the activated alkyne would determine the regiochemical outcome. For instance, in an intramolecular hydroamination/cyclization, the nitrogen atom could attack either the internal or terminal carbon of the alkyne. The preference for one over the other (endo-dig vs. exo-dig cyclization) is often influenced by the catalyst, solvent, and electronic nature of the substituents. DFT studies on related systems, such as the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, have shown that the regioselectivity can be predicted by analyzing the relative acidities of N-H protons and the stability of the resulting conjugate bases nih.govbeilstein-journals.orgnih.gov. Similar computational approaches could be applied to predict the regiochemical outcomes of reactions involving this compound.

Stereoselectivity: For reactions that generate new stereocenters, controlling the stereoselectivity would be paramount. For example, in a multicomponent reaction leading to the formation of a chiral product, the use of chiral catalysts or auxiliaries could induce facial selectivity. The stereochemical outcome of reactions can be highly dependent on the reaction conditions and the nature of the reactants. For instance, in the synthesis of 1-oxazolonylisobenzofurans from o-(2-acyl-1-ethynyl)benzaldehydes and amino acids, the Z/E isomer ratio was found to be highly dependent on the choice of base and solvent nih.gov. While no direct studies on the stereoselective transformations of this compound are available, research on the stereoselective synthesis of tertiary allylic amines via titanium-catalyzed hydroaminoalkylation of alkynes demonstrates that high stereocontrol can be achieved in reactions involving similar functional groups nih.gov.

The table below summarizes key considerations for regioselectivity and stereoselectivity in potential transformations of this compound.

| Transformation Type | Key Selectivity Issue | Influencing Factors |

| Intramolecular Cyclization | Regioselectivity (endo vs. exo) | Catalyst, Ligands, Solvent, Temperature |

| Multicomponent Reactions | Diastereoselectivity, Enantioselectivity | Chiral catalysts, Auxiliaries, Reaction conditions |

| Addition to Alkyne | Regioselectivity | Steric and electronic properties of reactants |

Applications of N Benzyl 3 Ethynylaniline in Advanced Chemical Synthesis and Materials Science

Medicinal Chemistry Applications as a Molecular Building Block

The N-benzyl-3-ethynylaniline scaffold is of considerable interest in medicinal chemistry due to the prevalence of its core structures in a wide array of bioactive molecules. The benzyl (B1604629) aniline (B41778) fragment is a common feature in many pharmacologically active compounds, while the ethynyl (B1212043) group serves as a versatile handle for a variety of chemical transformations, including click chemistry and Sonogashira coupling, enabling the synthesis of complex molecular architectures.

Design and Synthesis of Tyrosine Kinase Inhibitors (e.g., Erlotinib (B232) Analogs)

Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. nih.gov Consequently, tyrosine kinase inhibitors (TKIs) have emerged as a major class of targeted cancer therapeutics. mdpi.comed.ac.uk One of the most well-known TKIs is Erlotinib, which is used in the treatment of non-small cell lung cancer and other cancers. nih.govfrontiersin.org

The chemical structure of Erlotinib features a 4-(3-ethynylanilino)quinazoline core. This compound can be considered a precursor or analog to the 3-ethynylaniline (B136080) portion of Erlotinib. The synthesis of Erlotinib and its derivatives often involves the reaction of a substituted quinazoline (B50416) with 3-ethynylaniline. nih.govvjs.ac.vn The ethynyl group is a key pharmacophore that occupies a specific region in the ATP-binding pocket of the epidermal growth factor receptor (EGFR) tyrosine kinase, contributing to the high affinity and selectivity of the inhibitor. nih.gov

The N-benzyl group in this compound can be envisioned as a modifiable position for the development of novel TKI analogs. By replacing the hydrogen on the aniline nitrogen with a benzyl group, and further functionalizing this benzyl ring, medicinal chemists can explore new interactions within the kinase binding site, potentially leading to inhibitors with improved potency, selectivity, or pharmacokinetic properties.

Below is a table of selected tyrosine kinase inhibitors and their core structures, highlighting the importance of the aniline moiety.

| Inhibitor | Core Structure | Targeted Kinase(s) |

| Erlotinib | 4-Anilinoquinazoline | EGFR |

| Imatinib | 2-Phenylaminopyrimidine | BCR-ABL, c-KIT, PDGFR |

| Gefitinib | 4-Anilinoquinazoline | EGFR |

| Ponatinib | Imidazo[1,2-b]pyridazine | BCR-ABL (including T315I mutant) semanticscholar.orgnih.gov |

Development of Acetylcholinesterase (AChE) Inhibitors Utilizing Benzyl Aniline Scaffolds

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. nih.govmdpi.com The benzyl aniline scaffold is a recognized pharmacophore in the design of AChE inhibitors.

Research has shown that derivatives of benzylamine (B48309) and aniline can exhibit significant AChE inhibitory activity. tandfonline.comresearchgate.net The benzyl group can interact with the peripheral anionic site (PAS) of the enzyme, while the aniline portion can engage with the catalytic active site (CAS). The specific substitution pattern on both the benzyl and aniline rings can modulate the binding affinity and selectivity of the inhibitor.

The this compound molecule provides a template for the design of novel AChE inhibitors. The ethynyl group, in particular, offers a point for chemical modification to introduce additional binding elements or to tune the electronic properties of the molecule. For instance, the alkyne can be used in click chemistry reactions to attach larger fragments that may span both the CAS and PAS of the enzyme, leading to dual-binding inhibitors with enhanced potency.

The following table presents examples of compounds with AChE inhibitory activity, showcasing the diversity of structures that can be explored.

| Compound Class | Key Structural Features | Reported Activity |

| Benzyl-2-(2-methoxyphenoxy)-ethyl amine derivatives | Benzylamine core | Potential for AChE inhibition based on pharmacophore modeling nih.gov |

| Oxazole benzylamine derivatives | Elongated structure with an NH group | Moderate BChE and some AChE inhibition tandfonline.com |

| Quinoxaline derivatives | Quinoxaline scaffold | Potent AChE inhibitory activity mdpi.com |

| Benzohydrazide derivatives | Benzohydrazide core | Dual inhibition of AChE and BChE nih.govmdpi.com |

Exploration of Antimicrobial Agents and Other Bioactive Derivatives

The benzyl aniline and ethynylaniline moieties are also found in compounds with antimicrobial properties. ekb.egresearchgate.netchemrj.orgtheaspd.com The lipophilic nature of the benzyl group can facilitate the transport of molecules across microbial cell membranes, while the aniline and ethynyl groups can be functionalized to interact with specific microbial targets.

For example, studies have shown that certain N-benzyl indole (B1671886) derivatives exhibit good antimicrobial activities. ekb.eg Similarly, various heterocyclic compounds derived from aniline precursors have demonstrated a broad spectrum of antibacterial and antifungal effects. esisresearch.orgmdpi.com The ethynyl group can be a precursor for the synthesis of various heterocyclic systems, such as triazoles, which are known to possess a wide range of biological activities. frontiersin.org

The this compound scaffold can thus serve as a starting point for the synthesis of novel antimicrobial agents. The reactivity of the alkyne allows for the introduction of diverse functionalities, enabling the exploration of a wide chemical space in the search for potent and selective antimicrobial compounds.

| Compound Class | Bioactivity | Key Structural Moiety |

| N-Benzyl-3-indole derivatives | Antibacterial, Antifungal ekb.eg | N-benzyl, Indole |

| N-benzyl and N-allyl aniline derivatives | Carbonic anhydrase and Acetylcholinesterase inhibition researchgate.net | N-benzyl, N-allyl aniline |

| Benzazole derivatives | Antibacterial, Antifungal esisresearch.org | Benzoxazole, Benzimidazole, Benzothiazole |

| Pyrrole derivatives | Antibacterial, Anti-inflammatory nih.gov | Pyrrole |

| Quinolone Derivatives | Antibacterial, Antimalarial, Anticancer researchgate.net | Quinolone |

Role of the this compound Moiety in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold is an excellent tool for conducting SAR studies due to its modular nature.

The three main components of the molecule—the benzyl group, the aniline ring, and the ethynyl group—can be systematically modified to probe their individual contributions to biological activity. For instance, the substitution pattern on the benzyl ring can be varied to explore the effects of steric and electronic properties on receptor binding. nih.gov Similarly, the position and nature of substituents on the aniline ring can be altered to fine-tune the molecule's pKa and hydrogen bonding capabilities. esisresearch.org

The ethynyl group is particularly valuable in SAR studies. Its linear geometry and small size make it a useful probe for exploring narrow hydrophobic pockets in protein binding sites. Furthermore, its reactivity allows for the straightforward synthesis of a library of analogs with diverse functionalities at this position, facilitating a comprehensive exploration of the chemical space around a biological target.

Rational Design of Targeted Biological Probes

Biological probes are essential tools for studying biological processes in living systems. Fluorescent probes, for example, can be used to visualize the localization and dynamics of specific molecules or organelles within cells. The this compound scaffold can be incorporated into the design of targeted biological probes.

The aniline nitrogen can be part of a fluorophore system, where its electronic properties influence the probe's photophysical characteristics. The benzyl group can be functionalized with a targeting moiety, such as a triphenylphosphonium cation for mitochondrial targeting, to direct the probe to a specific subcellular location. nih.gov The ethynyl group can serve as a reactive handle for attaching the probe to a biomolecule of interest or for modulating its fluorescence properties in response to a specific analyte. sigmaaldrich.com

Materials Science Applications

In addition to its applications in medicinal chemistry, the this compound structure is also relevant to materials science. The presence of the reactive ethynyl group and the aromatic aniline moiety allows for its use as a monomer or cross-linking agent in the synthesis of functional polymers. tandfonline.comresearchgate.net

Polymers derived from ethynylaniline can exhibit interesting electronic and optical properties due to the potential for extended conjugation along the polymer backbone. tandfonline.com These materials could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The N-benzyl group can be used to modify the solubility and processing characteristics of the resulting polymers, as well as to influence their solid-state morphology. nih.gov

The ethynyl group also allows for post-polymerization modification via click chemistry, enabling the introduction of a wide range of functional groups onto the polymer backbone. This versatility makes this compound a promising building block for the creation of advanced materials with tailored properties for a variety of applications, including sensors, coatings, and advanced composites. acs.orgresearchgate.net

Synthesis of Benzoxazine (B1645224) Monomers and Polymers

This compound serves as a critical amine component in the synthesis of advanced benzoxazine monomers. Benzoxazines are a class of phenolic resins that polymerize via a ring-opening mechanism, which notably proceeds without the release of volatile byproducts, leading to near-zero shrinkage and high-quality composites. kpi.uametu.edu.tr The synthesis typically involves a Mannich condensation reaction of a phenol (B47542), formaldehyde, and a primary or secondary amine. kpi.uanih.gov The incorporation of the 3-ethynylaniline moiety into the benzoxazine structure introduces a reactive acetylene (B1199291) group. kpi.uamdpi.com

This terminal alkyne functionality provides a secondary, thermally activated curing pathway in addition to the standard oxazine (B8389632) ring-opening polymerization. kpi.ua Upon heating, the acetylene groups can undergo crosslinking reactions, which significantly enhances the crosslink density of the resulting polybenzoxazine network. This dual-curing mechanism leads to polymers with exceptional thermal stability, high char yields, and improved flame retardancy. kpi.ua

Research has shown that benzoxazine monomers derived from 3-ethynylaniline exhibit high glass transition temperatures (Tg) and thermal stability. mdpi.com The polymerization process can be monitored using techniques like Differential Scanning Calorimetry (DSC), which reveals the exothermic events corresponding to the oxazine ring-opening and the acetylene polymerization, often occurring at different temperature ranges. kpi.uanih.gov The resulting thermosets possess a highly crosslinked structure, contributing to their superior performance at elevated temperatures.

Thermal Properties of Acetylene-Functional Polybenzoxazines

| Property | Description | Typical Values |

|---|---|---|

| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. | Can exceed 290°C mdpi.com |

| Temperature at 10% Weight Loss (T10%) | A measure of thermal stability, indicating the temperature at which the material has lost 10% of its mass. | 520–600°C in N2 kpi.ua |

| Char Yield at 800°C (in N2) | The percentage of material remaining after pyrolysis in an inert atmosphere, indicating flame retardancy. | 71–81% kpi.ua |

Development of Polyacetylene-Type Polymers and Conjugated Systems

The terminal alkyne group in this compound allows it to function as a monomer for the synthesis of substituted polyacetylenes. Polyacetylene is a conceptually important organic polymer composed of a repeating olefin chain, which forms a conjugated π-electron system responsible for its unique electronic properties. wikipedia.org The discovery that doping could dramatically increase its electrical conductivity launched the field of organic conductive polymers. wikipedia.org

The polymerization of monosubstituted acetylenes like this compound can be achieved using transition metal catalysts, such as those based on rhodium (Rh) or titanium (Ti). wikipedia.orgresearchgate.netmdpi.com This process yields a polymer with a conjugated polyacetylene backbone and N-benzylaniline side groups. researchgate.net The structure and properties of the resulting polymer can be controlled by the choice of catalyst and reaction conditions. wikipedia.org

Spectroscopic Data for a Substituted Polyacetylene

| Spectroscopic Technique | Observation | Inference |

|---|---|---|

| UV-visible Spectroscopy | Broad absorption starting around 700 nm researchgate.net | π→π* interband transition of a conjugated polymer system researchgate.net |

| Photoluminescence Spectroscopy | Emission peak located at a specific wavelength (e.g., 516 nm for a related polymer) researchgate.net | Indicates potential for use in light-emitting applications. |

| Cyclic Voltammetry | Exhibits reversible or irreversible electrochemical behaviors researchgate.net | Shows the polymer is electroactive and can be doped/undoped. |

Fabrication of Nanomaterials and Microelectromechanical Systems (MEMS)

The robust thermal and chemical properties of polymers derived from this compound make them suitable candidates for applications in nanomaterials and microelectromechanical systems (MEMS). Polybenzoxazines, for instance, are known for their high dimensional stability, low water absorption, and excellent thermal resistance, which are critical properties for materials used in microfabrication. The high char yield of acetylene-functionalized polybenzoxazines suggests their potential use as precursors for patterned carbon materials or as structural components in MEMS devices that must withstand high temperatures.

Conjugated polymers, including substituted polyacetylenes, are explored for their use in fabricating organic-based nanomaterials. Their semi-conducting properties allow them to be used as active components in nanoscale electronic devices. The ability to functionalize the polymer backbone with groups like N-benzylaniline allows for the tuning of properties such as solubility, which is crucial for solution-based processing and the formation of thin films and nanostructures. While direct use of this compound in MEMS is not extensively documented, the properties of its derivative polymers align with the stringent material requirements for these advanced applications.

Contributions to Dielectric Elastomer Actuators and Electroactive Polymers

The polymers synthesized from this compound exhibit properties relevant to the field of electroactive polymers (EAPs). EAPs are materials that change size or shape in response to an electrical stimulus, making them attractive for applications like artificial muscles, sensors, and soft robotics. mdpi.com

Substituted polyacetylenes derived from this compound fall into the category of conductive EAPs. Their conjugated backbone allows for the transport of charge, and the process of electrochemical doping and undoping can lead to changes in the polymer's volume and conductivity. researchgate.net This reversible electrochemical behavior is the fundamental principle behind their actuation capabilities.

Furthermore, polymers with high dielectric constants are essential for creating Dielectric Elastomer Actuators (DEAs). mdpi.comethz.ch DEAs are essentially capacitors that use a flexible polymer film as the dielectric layer; when a voltage is applied, the electrostatic pressure causes the film to compress in thickness and expand in area. mdpi.com The molecular design flexibility of polybenzoxazines allows for the incorporation of polar functional groups to enhance the dielectric permittivity of the material. The unique combination of high thermal stability and tunable electronic properties offered by polymers based on this compound makes them promising materials for research into high-performance EAPs and DEAs that can operate under demanding conditions. ethz.chfrontiersin.org

Spectroscopic and Analytical Characterization Methodologies in N Benzyl 3 Ethynylaniline Research

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within N-benzyl-3-ethynylaniline. The FT-IR spectrum of a related compound, N-benzylaniline, has been analyzed, providing a basis for the expected spectral features of this compound. The introduction of the ethynyl (B1212043) group at the meta position of the aniline (B41778) ring is expected to introduce characteristic absorption bands.

Key expected FT-IR absorption bands for this compound include:

N-H Stretch: A characteristic peak for the secondary amine is anticipated in the range of 3400 cm⁻¹. For aromatic secondary amines specifically, this peak is typically observed around this frequency.

C≡C Stretch: The terminal alkyne group (C≡C) should exhibit a weak to medium absorption band in the region of 2100-2140 cm⁻¹.

≡C-H Stretch: A sharp, strong absorption band corresponding to the stretching of the acetylenic C-H bond is expected around 3300 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in aromatic amines typically appears in the 1250-1360 cm⁻¹ region.

Aromatic C-H Stretch: Peaks for the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene (B151609) rings will appear in the 690-900 cm⁻¹ range, providing information about the substitution pattern.

Table 1: Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Secondary Aromatic Amine) | ~3400 |

| C≡C Stretch (Terminal Alkyne) | 2100 - 2140 |

| ≡C-H Stretch (Terminal Alkyne) | ~3300 |

| Aromatic C-N Stretch | 1250 - 1360 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Out-of-Plane Bending | 690 - 900 |

Raman spectroscopy serves as a complementary technique to FT-IR for vibrational analysis. The FT-Raman spectrum of N-benzylaniline has been studied, offering insights into the vibrational modes of the core structure. For this compound, the symmetric C≡C stretching vibration, which is often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum, typically in the 2100-2140 cm⁻¹ region. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum would be complex, with distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, the amine proton, and the acetylenic proton. Based on data for similar compounds like N-benzylaniline, the chemical shifts can be predicted.

Expected ¹H NMR Chemical Shifts for this compound:

Aromatic Protons (C₆H₅ and C₆H₄): Multiplets are expected in the range of δ 6.5-7.5 ppm. The protons on the 3-ethynylaniline (B136080) ring will show a distinct splitting pattern characteristic of a 1,3-disubstituted benzene ring.

Methylene Protons (-CH₂-): A singlet is anticipated for the two protons of the benzyl group's methylene bridge, likely appearing around δ 4.3 ppm.

Amine Proton (-NH-): A broad singlet for the amine proton is expected, the chemical shift of which can vary depending on solvent and concentration, but is often found around δ 4.0 ppm.

Acetylenic Proton (≡C-H): A singlet for the terminal alkyne proton should appear in the region of δ 3.0 ppm.

Table 2: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | Multiplet |

| Methylene Protons (-CH₂-) | ~4.3 | Singlet |

| Amine Proton (-NH-) | Variable (e.g., ~4.0) | Broad Singlet |

| Acetylenic Proton (≡C-H) | ~3.0 | Singlet |

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The chemical shifts for N-benzylaniline have been reported and serve as a useful reference.

Expected ¹³C NMR Chemical Shifts for this compound:

Aromatic Carbons: Signals for the twelve aromatic carbons are expected in the range of δ 110-150 ppm. The carbon attached to the nitrogen (C-N) would be found in the more downfield portion of this range, while the carbon attached to the ethynyl group would also have a characteristic shift.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to resonate around δ 48 ppm.

Alkyne Carbons (C≡C): The two carbons of the alkyne group would appear in the range of δ 70-90 ppm. The terminal alkyne carbon (≡C-H) would be slightly more upfield than the internal alkyne carbon (Ar-C≡).

Table 3: Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 110 - 150 |

| Methylene Carbon (-CH₂-) | ~48 |

| Alkyne Carbons (C≡C) | 70 - 90 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is used to determine the molecular weight and can offer structural clues based on fragmentation patterns. For N-benzyl compounds, a characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. Another significant fragment would likely arise from the loss of the ethynyl group. The molecular ion peak (M⁺) would confirm the molecular weight of this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within the this compound molecule. shu.ac.uk The absorption of UV or visible radiation promotes electrons from lower energy molecular orbitals to higher energy ones. ubbcluj.ro The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that correspond to specific electronic transitions. shu.ac.uk

In this compound, the presence of aromatic rings (the aniline and benzyl groups) and the ethynyl group gives rise to π → π* and n → π* transitions. youtube.com The conjugated π-system, encompassing the aniline ring and the ethynyl group, is expected to result in strong absorptions in the UV region. libretexts.org The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions. youtube.com

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the molecular structure and the solvent used. shu.ac.uk An increase in the conjugation length generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Phenyl rings, Ethynyl group | 200-400 nm |

| n → π | Nitrogen lone pair | ~250-350 nm |

X-ray Diffraction (XRD) for Solid-State Structure Analysis

This technique provides invaluable information about the planarity of the aromatic rings, the geometry of the ethynyl group, and the spatial relationship between the benzyl and 3-ethynylaniline moieties. For instance, in related structures like N-benzyl-3-nitroaniline, XRD analysis has revealed details about the torsion angle around the central C-N bond and the dihedral angle between the aromatic rings. researchgate.net Such data is critical for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

Table 3: Illustrative Crystallographic Data for a Related Compound (N-benzyl-3-nitroaniline)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.32 |

| b (Å) | 15.12 |

| c (Å) | 7.23 |

| β (°) | 108.9 |

| V (ų) | 570.04 |

| Z | 2 |

Source: Adapted from a study on N-benzyl-3-nitroaniline, providing an example of the type of data obtained from XRD analysis. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing mixtures containing this compound. bohrium.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

Thin Layer Chromatography (TLC) is a rapid and cost-effective technique frequently used to monitor the progress of reactions synthesizing this compound and to get a preliminary assessment of its purity. researchgate.netoregonstate.edu A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. oregonstate.edu

The separation is based on the polarity of the compounds. The distance traveled by the compound relative to the solvent front is known as the retardation factor (Rf value), which is a characteristic property for a given compound and solvent system. researchgate.net A single spot on the TLC plate under various solvent conditions is a good indicator of purity. researchgate.net

Table 4: Hypothetical TLC Data for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) or chemical staining |

| Rf value | Dependent on the specific mobile phase composition |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and quantification of components in a mixture. nih.gov It is widely used for the final purity assessment of this compound and for the analysis of complex mixtures. patsnap.com

In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure. researchgate.net A detector, often a UV-Vis detector, monitors the eluent. The time it takes for a compound to pass through the column is called the retention time, which is a characteristic identifier. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound. HPLC methods can be developed to separate this compound from starting materials, byproducts, and degradation products with high sensitivity and accuracy. google.com

Table 5: Typical HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Specification |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water/buffer |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Detection | UV detection at a wavelength corresponding to an absorption maximum of this compound |

| Injection Volume | 5 - 20 µL |

Based on a comprehensive search for scientific literature, it has been determined that there are no available computational and theoretical studies specifically focused on the chemical compound “this compound” that align with the detailed outline requested.

While studies exist for structurally related compounds such as N-benzylaniline or N-benzyl-3-nitroaniline, the unique electronic and structural effects of the 3-ethynyl group mean that data from these analogues cannot be accurately extrapolated to this compound.

Therefore, it is not possible to generate a scientifically accurate article with the required detailed research findings and data tables for the specified compound at this time.

Computational and Theoretical Studies on N Benzyl 3 Ethynylaniline

Molecular Docking and Dynamics Simulations

Binding Energy Calculations

Binding energy calculations are a important computational tool to understand the stability of molecular complexes. For N-benzyl-3-ethynylaniline, such calculations could elucidate its interaction with various molecules or surfaces. While no direct studies on the binding energy of this compound are available, we can look at research on similar molecules.

Computational studies on aniline (B41778) and its derivatives often employ Density Functional Theory (DFT) to calculate interaction energies. For instance, the binding energy of aniline interacting with metal surfaces or other molecules is a subject of research in fields like materials science and catalysis. These studies help in understanding adsorption processes and reaction mechanisms at a molecular level.

For this compound, theoretical calculations would likely focus on the interactions involving the aromatic rings, the amine nitrogen, and the ethynyl (B1212043) group. The benzyl (B1604629) and ethynyl groups are expected to significantly influence the electronic distribution and, consequently, the binding characteristics of the molecule compared to unsubstituted aniline.

A hypothetical data table for the interaction of this compound with a generic metal surface (M) could be structured as follows, based on typical outputs from DFT calculations:

| Interacting Moiety of this compound | Binding Energy (kcal/mol) | Distance (Å) |

| Amine Nitrogen | Data not available | Data not available |

| Phenyl Ring (Aniline) | Data not available | Data not available |

| Benzyl Ring | Data not available | Data not available |

| Ethynyl Group | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Mechanistic Investigations of Reactions Involving this compound

Mechanistic investigations into reactions involving this compound would be crucial for understanding its chemical behavior and potential applications in synthesis. Lacking direct studies, we can infer potential reaction mechanisms from related compounds. The reactivity of this molecule would be dictated by the interplay of the aniline nitrogen, the electron-rich aromatic systems, and the reactive ethynyl group.

Computational studies on similar N-alkenylanilines have provided insights into reaction pathways. For example, mechanistic studies on the hydroamination of alkynes, a fundamental reaction in organic synthesis, often involve intermediates and transition states that can be modeled computationally.

A likely area of investigation for this compound would be its participation in cycloaddition reactions, given the presence of the ethynyl group. Theoretical studies could predict the feasibility and stereoselectivity of such reactions. Furthermore, the aniline nitrogen could participate in N-arylation or N-alkylation reactions, and computational models could help elucidate the transition states and energy barriers associated with these processes.

Substituent Effects and Reactivity Predictions

The electronic and steric properties of the benzyl and ethynyl substituents are expected to significantly modulate the reactivity of the aniline core. Computational studies are instrumental in quantifying these substituent effects.

The Hammett equation and its extensions are often used to correlate reaction rates and equilibrium constants with substituent parameters. Computational chemistry provides a powerful means to calculate these parameters and predict reactivity. For this compound, the electron-withdrawing nature of the ethynyl group would decrease the basicity of the aniline nitrogen compared to aniline itself. Conversely, the benzyl group, while primarily steric in its influence, can also affect the electronic environment.

A number of quantum mechanical methods can help in the description of substituent effects in aromatic systems ajpchem.org. These methods can be used to assess physicochemical properties such as total energy, HOMO-LUMO gap, chemical hardness, and ionization potential to predict the chemical reactivity of substituted compounds ajpchem.org.

The following table illustrates how key electronic properties, which can be calculated computationally, are expected to differ between aniline, 3-ethynylaniline (B136080), and this compound.

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Relative Basicity |

| Aniline | Data not available | Data not available | Higher |

| 3-Ethynylaniline | Data not available | Data not available | Lower |

| This compound | Data not available | Data not available | Intermediate |

This table is a qualitative prediction, as specific computational data is not available.

Advanced Research Directions and Future Perspectives for N Benzyl 3 Ethynylaniline

Development of Novel Catalytic Transformations for N-benzyl-3-ethynylaniline

The dual functionality of this compound presents a rich platform for the development of novel catalytic transformations. Research can be directed toward the selective activation of either the terminal alkyne or the C-H bonds of the aromatic systems, leading to a diverse array of complex molecules.

The terminal ethynyl (B1212043) group is a highly versatile handle for carbon-carbon bond formation. One of the most prominent future applications is its use in palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orgjk-sci.com This reaction would allow for the direct linkage of the this compound core to various aryl or vinyl halides, providing a straightforward route to extended π-conjugated systems. libretexts.org The development of copper-free Sonogashira variants could further enhance the reaction's applicability to sensitive substrates. libretexts.org

Beyond classical cross-coupling, the alkyne moiety is an ideal substrate for catalytic hydrofunctionalization and cycloaddition reactions. Furthermore, transition metal catalysis, particularly with palladium, offers pathways for the selective C-H functionalization of the aniline (B41778) or benzyl (B1604629) rings. nih.gov While such reactions on aniline derivatives often require directing groups to achieve ortho-selectivity, the development of advanced ligand systems could enable remote para-selective C-H alkynylation, providing a novel method for molecular elaboration. nih.govnih.gov The benzyl group itself can be activated by late transition metals to form η³-benzyl complexes, opening avenues for unique benzylic functionalization pathways, though this may require overcoming significant energetic barriers. researchgate.netnih.gov

| Catalytic Transformation | Catalyst System (Potential) | Reactive Site | Potential Product Class |

| Sonogashira Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Terminal Alkyne (C≡C-H) | Aryl/Vinyl-substituted alkynes |

| C-H Arylation/Olefination | Pd(II) with specialized S,O-ligand | Aniline Ring (para-C-H) | para-Functionalized anilines |

| A³ Coupling (Aniline-Aldehyde-Alkyne) | InCl₃, YCl₃, Fe salts | Terminal Alkyne, Amine (N-H) | Polysubstituted Quinolines |

| [3+2] Cycloaddition | Cu(I) or Ru(II) catalysts (for azides) | Terminal Alkyne (C≡C) | 1,2,3-Triazoles |

| N-Alkylation (Borrowing Hydrogen) | [Cp*IrCl₂]₂ / Base | Amine (N-H) | Tertiary Amines |

Integration into Complex Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, higher-level structures from molecular building blocks. This compound possesses several key features that make it an excellent candidate for designing complex supramolecular architectures. These interactions include hydrogen bonding, π-π stacking, and C-H···π interactions.

The secondary amine (N-H) group is a classic hydrogen bond donor, while the alkyne's terminal proton (C≡C-H) can also act as a weak hydrogen bond donor. The π-electron clouds of the two aromatic rings and the alkyne bond can serve as hydrogen bond acceptors. These interactions can direct the self-assembly of molecules into one-dimensional chains or two-dimensional sheets. Research into the solid-state structure of this compound could reveal these packing motifs.

Moreover, the phenyl and benzyl rings are prime candidates for π-π stacking interactions. In related systems, π-π stacking involving benzyl groups has been shown to stabilize specific conformations and drive the formation of larger assemblies. nih.gov The self-assembly of molecules containing arylene ethynylene units into well-defined nanostructures like nanofibrils is well-documented and is driven by favorable π-π stacking. nih.govresearchgate.net The interplay between hydrogen bonding and π-stacking could lead to the formation of complex and functional supramolecular materials, such as organogels, as seen in analogous N-benzyl-containing systems. mdpi.com

| Non-Covalent Interaction | Donor Group | Acceptor Group | Potential Supramolecular Structure |

| Hydrogen Bonding | Amine (N-H) | Nitrogen (N), Aromatic π-system | 1D chains, 2D sheets |

| Hydrogen Bonding | Alkyne (C-H) | Aromatic π-system | Directed molecular packing |

| π-π Stacking | Aniline Ring, Benzyl Ring | Aniline Ring, Benzyl Ring | Columnar aggregates, Lamellar structures |

| C-H···π Interaction | Benzyl (CH₂) | Aniline/Benzyl π-system | Conformational stabilization, Crystal engineering |

Exploration of this compound in Advanced Functional Materials

The conjugated nature of the 3-ethynylaniline (B136080) core suggests significant potential for applications in advanced functional materials, particularly in organic electronics. The molecule can serve as a fundamental building block for both polymeric and small-molecule materials with tailored optoelectronic properties.

One of the most promising avenues is the use of this compound as a monomer for the synthesis of poly(phenyleneethynylene) (PPE) derivatives. PPEs are a class of conjugated polymers known for their high fluorescence quantum yields and rigid-rod conformation, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netmdpi.com The polymerization would proceed through the coupling of the ethynyl group. The presence of the N-benzyl substituent is expected to significantly enhance the solubility and processability of the resulting polymer compared to the unsubstituted poly(3-ethynylaniline), while also influencing the polymer's photophysical properties and solid-state morphology. researchgate.net

As a discrete small molecule, this compound and its derivatives could be investigated as components in OLEDs. mdpi.comossila.com The core structure can be functionalized via reactions at the alkyne or amine to create novel emitters, hosts, or charge-transporting materials. The modular nature of the scaffold allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance. For instance, coupling electron-donating or electron-withdrawing groups to the molecule via the alkyne could generate materials with emission spanning the visible spectrum.

| Material Class | Synthetic Route | Key Feature Provided by this compound | Potential Application |

| Substituted Poly(phenyleneethynylene)s | Alkyne metathesis or cross-coupling polymerization | Enhanced solubility, modified photophysics, processability | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Chemical Sensors |

| Small Molecule Emitters for OLEDs | Functionalization via Sonogashira coupling | Core chromophore with tunable electronic properties | Thermally Activated Delayed Fluorescence (TADF) emitters, Hole-transporting materials |

| Benzoxazine (B1645224) Resin Precursors | Reaction with a phenol (B47542) and formaldehyde | High thermal stability from the ethynyl group for cross-linking | High-performance composites for aerospace and electronics |

Innovations in Target-Oriented Synthesis Utilizing this compound

In target-oriented synthesis, this compound represents a versatile and powerful building block for the construction of complex molecular targets, particularly nitrogen-containing heterocycles. The strategic placement of the amine and alkyne functionalities facilitates a range of intramolecular and multicomponent cyclization reactions.

A significant area of exploration is the use of this compound in multicomponent reactions for the synthesis of substituted quinolines. chemrevlett.com The Friedländer annulation and related metal-catalyzed processes can utilize an ethynylaniline, an aldehyde, and a third component to rapidly assemble the quinoline (B57606) core. nih.govdu.edu.eg Quinolines are a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals. mdpi.com The N-benzyl group in the starting material would be incorporated into the final product, providing a vector for further functionalization or influencing the molecule's biological activity.